molecular formula C14H19NO3 B7469439 7-Benzamidoheptanoic acid

7-Benzamidoheptanoic acid

Cat. No.: B7469439
M. Wt: 249.30 g/mol
InChI Key: MWCXFMZMNBCOJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Benzamidoheptanoic acid, also known as BHA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BHA is a derivative of heptanoic acid, which is a fatty acid found in various foods and is also produced by the body. BHA has been found to possess a range of biochemical and physiological effects, making it a promising molecule for further investigation.

Mechanism of Action

The mechanism of action of 7-Benzamidoheptanoic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been found to inhibit the activity of certain enzymes involved in inflammation, which may contribute to its anti-inflammatory effects. This compound has also been found to modulate the activity of certain receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to possess a range of biochemical and physiological effects. One of the most notable effects is its ability to inhibit the activity of certain enzymes involved in inflammation. This compound has also been found to modulate the activity of certain receptors in the brain, which may contribute to its neuroprotective effects. Additionally, this compound has been found to possess antioxidant properties, which may contribute to its overall health benefits.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-Benzamidoheptanoic acid in lab experiments is its relatively low toxicity. This compound has been found to have a low level of toxicity in various animal studies, making it a relatively safe compound to work with. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research involving 7-Benzamidoheptanoic acid. One area of research involves the study of this compound as a potential therapeutic agent for various diseases, such as arthritis and Alzheimer's disease. Another area of research involves the study of this compound as a potential anti-cancer agent, as it has been found to possess anti-tumor properties in various animal studies. Additionally, there is potential for this compound to be used in the development of new drugs and therapies, as its unique chemical structure and properties make it a promising molecule for further investigation.

Synthesis Methods

The synthesis of 7-Benzamidoheptanoic acid can be achieved through a multi-step process involving the reaction of heptanoic acid with various reagents. One commonly used method involves the reaction of heptanoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with benzylamine to form the benzamide derivative. The benzamide is then hydrolyzed to yield the final product, this compound.

Scientific Research Applications

7-Benzamidoheptanoic acid has been found to possess a range of potential applications in scientific research. One of the most promising areas of research involves the study of this compound as a potential therapeutic agent for various diseases. For example, this compound has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. This compound has also been found to possess neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.

Properties

IUPAC Name

7-benzamidoheptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-13(17)10-6-1-2-7-11-15-14(18)12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCXFMZMNBCOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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